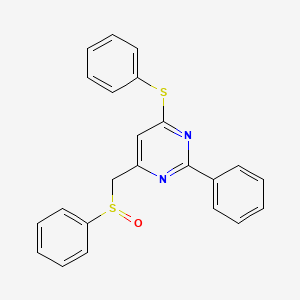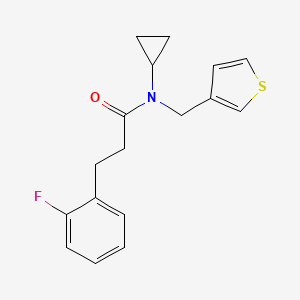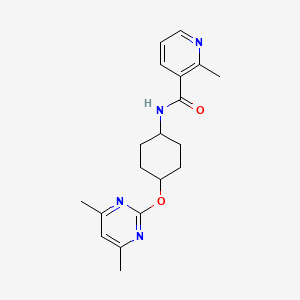
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(thiophen-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(thiophen-3-yl)acetamide, commonly known as DPA-T, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of the compound thiazolidinedione, which is known for its insulin-sensitizing properties. DPA-T has been found to have a range of potential applications in the fields of biochemistry, pharmacology, and neuroscience.
Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(thiophen-3-yl)acetamide and related derivatives have been synthesized and evaluated across several studies for various pharmacological activities. For instance, compounds synthesized from similar structures have shown significant anti-inflammatory activity, as demonstrated by Sunder and Maleraju (2013) who synthesized eight derivatives that showed varying degrees of anti-inflammatory effects, with some compounds demonstrating significant activity (Sunder & Maleraju, 2013). Similarly, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems and evaluated them for their antitumor activity, finding some compounds with considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant and Anti-inflammatory Properties
A series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their anti-inflammatory and antioxidant activities. Compounds in this series, such as 4k and 4l, exhibited good antioxidant activity across multiple assays, while compounds like 4a, 4h, and 4i showed excellent anti-inflammatory activity, highlighting the potential therapeutic applications of these molecules in managing oxidative stress and inflammation (Koppireddi et al., 2013).
Antimicrobial Activity
Newly synthesized derivatives of this compound have also been tested for antimicrobial activity. Baviskar, Khadabadi, and Deore (2013) developed a series of thiazolidin-4-one derivatives that exhibited potential antimicrobial activity against various bacterial and fungal strains, indicating the versatility of these compounds in combating microbial infections (Baviskar, Khadabadi, & Deore, 2013).
Optoelectronic Properties
Moreover, the optoelectronic properties of thiazole-based polythiophenes, including derivatives similar to this compound, have been explored. Camurlu and Guven (2015) synthesized thiazole-containing monomers and investigated the optoelectronic properties of the resulting conducting polymers, revealing potential applications in electronic and photonic devices (Camurlu & Guven, 2015).
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-15(8-12-6-7-24-11-12)18-14(13-4-2-1-3-5-13)9-19-16(21)10-23-17(19)22/h1-7,11,14H,8-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCJGCODGNMJNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Cyanospiro[2.3]hexane-1-carboxylic acid](/img/structure/B2668232.png)



![N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2668239.png)

![N-(4-acetylphenyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2668241.png)
![methyl 3-cyano-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2668243.png)
![4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B2668244.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2668251.png)